molecular formula C19H28N2O3S B5750878 1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclobutylcarbonyl)piperazine

1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclobutylcarbonyl)piperazine

Cat. No. B5750878
M. Wt: 364.5 g/mol
InChI Key: PKUBWZPVQIZHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclobutylcarbonyl)piperazine” is a chemical substance with the formula C₁₄H₂₂N₂O₂S . It is supplied by Matrix Scientific and is classified as an irritant .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C₁₄H₂₂N₂O₂S and a molecular weight of 282.41 . Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

Chromatography and Mass Spectrometry

This compound is used in Chromatography and Mass Spectrometry applications . It helps in making these applications run efficiently and effectively, from the measuring apparatus needed for chromatography to the proteins used for sample manipulation during mass spectrometry .

Synthesis of Novel Organic Compounds

“1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclobutylcarbonyl)piperazine” serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Evaluation

This compound and its derivatives have been used for biological evaluation . They have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .

X-ray Diffraction Studies

The compound has been used in X-ray diffraction studies . The structures of its derivatives were confirmed by single crystal X-ray diffraction analysis .

Antibacterial Activity

Derivatives of this compound have shown a wide spectrum of biological activities, including antibacterial activity . They have been studied against several microorganisms and found to be moderately active .

Antifungal Activity

In addition to antibacterial activity, these derivatives have also demonstrated antifungal activity .

Anticancer Activity

Some derivatives of this compound have shown anticancer activity . This makes it a potential candidate for further research in cancer treatment .

Antidepressive Activities

The compound and its derivatives have also shown antidepressive activities . This suggests potential applications in the field of mental health and well-being .

Safety and Hazards

This compound is classified as an irritant . Additional safety and hazard information is not provided in the search results.

Mechanism of Action

Target of Action

A structurally similar compound, (2r)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine, is known to target theCorticosteroid 11-beta-dehydrogenase isozyme 1 in humans . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and its inhibition can lead to an increase in active cortisol levels in tissues.

properties

IUPAC Name

[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-19(2,3)16-7-9-17(10-8-16)25(23,24)21-13-11-20(12-14-21)18(22)15-5-4-6-15/h7-10,15H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUBWZPVQIZHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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